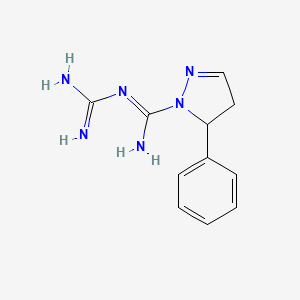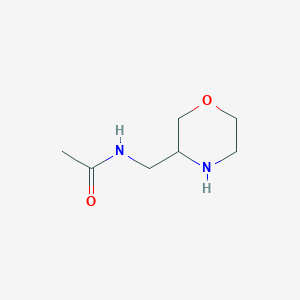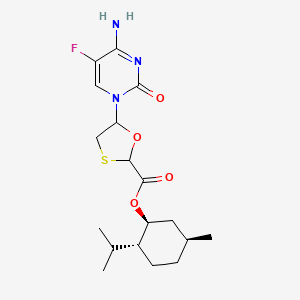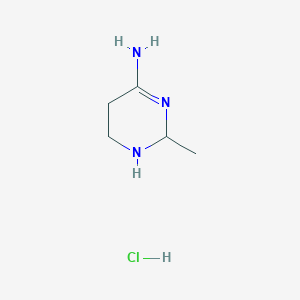
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a complex organic compound with the molecular formula C17H14Cl2N2O. It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals . This compound is known for its unique structure, which includes a quinoline core substituted with pyridine and carbonyl chloride groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution Reactions:
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to remove halogens.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can react with the carbonyl chloride group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide derivative.
Wissenschaftliche Forschungsanwendungen
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Wirkmechanismus
The mechanism of action of 6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in the study of enzyme mechanisms and as a tool for modifying biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dimethylquinoline-4-carbonyl chloride: Lacks the pyridine group, making it less versatile in certain reactions.
2-Pyridin-4-ylquinoline-4-carbonyl chloride: Lacks the methyl groups, which can affect its reactivity and solubility.
Quinoline-4-carbonyl chloride: A simpler structure that lacks both the pyridine and methyl groups, making it less specific in its applications.
Uniqueness
6,8-Dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for a wide range of applications in research and industry .
Eigenschaften
Molekularformel |
C17H13ClN2O |
|---|---|
Molekulargewicht |
296.7 g/mol |
IUPAC-Name |
6,8-dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride |
InChI |
InChI=1S/C17H13ClN2O/c1-10-7-11(2)16-13(8-10)14(17(18)21)9-15(20-16)12-3-5-19-6-4-12/h3-9H,1-2H3 |
InChI-Schlüssel |
HCHQIEUMOUGYOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)




![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)


![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)


